Negligible Human Cathepsin G Inhibition Versus Potent Reference Inhibitor Confirms Protease Selectivity
In a selectivity assay archived in BindingDB (ChEMBL_45525; CHEMBL661863), N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide exhibited an IC₅₀ value exceeding 100,000 nM against human cathepsin G [1]. This stands in marked contrast to the potent peptidic inhibitor Cathepsin G Inhibitor I, which displays an IC₅₀ of 53 nM against the same enzyme [2]. The >1,800-fold difference indicates that the target compound is an extremely weak binder of cathepsin G, a property that can be exploited as a negative control or selectivity probe in multi-protease panels. Users seeking compounds with minimal cathepsin G liability—for example, in profiling panels where cathepsin G inhibition is an undesired off-target—should preferentially select this scaffold over active-site-directed cathepsin G inhibitors.
| Evidence Dimension | Human Cathepsin G Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | Cathepsin G Inhibitor I: IC₅₀ = 53 nM (Ki = 63 nM) |
| Quantified Difference | >1,886-fold lower potency (i.e., virtually no inhibition) |
| Conditions | Cathepsin G selectivity assay; ChEMBL_45525; BindingDB entry curated by Johnson & Johnson Pharmaceutical Research & Development; pH and temperature not specified in the summary record. |
Why This Matters
Procurement of this compound as a negative control or selectivity standard is justified when the experimental objective is to exclude cathepsin G-mediated artifacts, whereas Cathepsin G Inhibitor I is appropriate only when potent inhibition is required.
- [1] BindingDB. Ki Summary: ChEMBL_45525 (CHEMBL661863). Target: Cathepsin G. IC50 >100,000 nM. Citation: Macdonald, SJ; Dowle, MD; Harrison, LA; Clarke, GD; Inglis, GG; Johnson, MR; Shah, P; Smith, RA; Amour, A; Fleetwood, G; Humphreys, DC; Molloy, CR; Dixon, M. Last update November 1, 2007. View Source
- [2] Sigma-Aldrich. Cathepsin G Inhibitor I. ≥98% (HPLC), solid. IC50 = 53 nM, Ki = 63 nM against cathepsin G. View Source
